molecular formula C14H13BrFNO3 B6624712 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide

2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide

Cat. No. B6624712
M. Wt: 342.16 g/mol
InChI Key: BYLNZNJMJQWWHR-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide, also known as BF-3, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BF-3 is a furan-based compound that belongs to the class of carboxamides. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including topoisomerase II, histone deacetylase, and cyclooxygenase-2. 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and block cell cycle progression in cancer cells. 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has also been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has been shown to exhibit potent biological activity against various cancer cell lines. Additionally, 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been shown to exhibit low toxicity in non-cancerous cells, making it a potential candidate for further development. However, the limitations of 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide include its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions related to 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide. One potential direction is to further explore its anticancer activity and potential use in cancer therapy. Another direction is to investigate its anti-inflammatory and analgesic effects for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide and its potential use as a diagnostic tool for cancer imaging. Finally, the development of more efficient and cost-effective synthesis methods for 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide may help to facilitate its further research and development.

Synthesis Methods

2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2-bromo-3-furancarboxylic acid with 2-fluoro-4-methoxyphenylboronic acid in the presence of a palladium catalyst, a base, and a solvent. The Sonogashira coupling reaction involves the reaction of 2-bromo-3-furancarboxylic acid with 2-fluoro-4-methoxyphenylacetylene in the presence of a copper catalyst, a base, and a solvent. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-3-furancarboxylic acid with 2-fluoro-4-methoxyphenylamine in the presence of a palladium catalyst, a base, and a solvent.

Scientific Research Applications

2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been studied for its potential use as a diagnostic tool for cancer imaging.

properties

IUPAC Name

2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO3/c1-19-10-3-2-9(12(16)8-10)4-6-17-14(18)11-5-7-20-13(11)15/h2-3,5,7-8H,4,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLNZNJMJQWWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCNC(=O)C2=C(OC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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